GSK-3β Inhibitory Activity: IC50 24.4 μM – Differentiating from Analogs Lacking Reported GSK-3β Engagement
N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is commercially catalogued as 'GSK-3β inhibitor 6' with a reported IC50 of 24.4 μM against glycogen synthase kinase-3 beta (GSK-3β). This IC50 value has been consistently cited across multiple independent chemical vendor sources (AbMole, CymitQuimica, TargetMol) . In contrast, no GSK-3β inhibitory activity has been reported for the closely related 4-chlorophenyl analog (N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine), the 4-fluorophenyl analog, or the unsubstituted N-phenyl analog in publicly available literature or compound databases [1]. Additionally, the compound has been reported to enhance hepatocyte glucose uptake by 38% – a functional cellular readout consistent with GSK-3β pathway modulation – providing a cellular biology anchor that further distinguishes it from halogen-substituted comparators lacking such functional data .
| Evidence Dimension | GSK-3β enzyme inhibition (IC50) and associated functional cellular activity |
|---|---|
| Target Compound Data | IC50 = 24.4 μM against GSK-3β; enhances hepatocyte glucose uptake by 38% |
| Comparator Or Baseline | 4-Chlorophenyl analog, 4-fluorophenyl analog, and N-phenyl analog: no GSK-3β inhibitory activity or glucose uptake data reported in any accessible database |
| Quantified Difference | Target compound: 24.4 μM IC50 and 38% glucose uptake enhancement. Comparators: no data available (activity not reported/not detected). |
| Conditions | GSK-3β enzymatic assay (vendor-reported); hepatocyte glucose uptake assay (cellular model, vendor-reported) |
Why This Matters
For researchers investigating GSK-3β biology in diabetes, Alzheimer's disease, or inflammation, the target compound provides a discrete chemical probe with defined enzyme and cellular activity that the chloro, fluoro, and parent phenyl analogs cannot substitute.
- [1] ZINC15 Docking Database – search for N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine; N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine; N-phenyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. No biological activity data found. View Source
